ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate

Medicinal chemistry Structure–activity relationship Prodrug design

Ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate (CAS 610760-32-2) is a fully synthetic, polyfunctional small molecule (C24H21NO6S, MW 451.49) that integrates three pharmacologically privileged substructures into a single architecture: a 4-oxo-4H-chromene-2-carboxylate core, a benzothiazole ring at the 3-position, and a pivaloyloxy ester at the 7-position of the chromene scaffold. This specific substitution pattern distinguishes the compound from the broader class of 3-(benzothiazol-2-yl)chromones and 4-oxo-4H-chromene-2-carboxylates that have been described as anti-inflammatory, antitumor, and antimicrobial lead scaffolds in the recent medicinal chemistry literature.

Molecular Formula C24H21NO6S
Molecular Weight 451.49
CAS No. 610760-32-2
Cat. No. B2817125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate
CAS610760-32-2
Molecular FormulaC24H21NO6S
Molecular Weight451.49
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C24H21NO6S/c1-5-29-22(27)20-18(21-25-15-8-6-7-9-17(15)32-21)19(26)14-11-10-13(12-16(14)31-20)30-23(28)24(2,3)4/h6-12H,5H2,1-4H3
InChIKeyHJJNLCNLJWMDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate (CAS 610760-32-2) – Compound Class and Procurement Profile for Advanced Heterocyclic Screening


Ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate (CAS 610760-32-2) is a fully synthetic, polyfunctional small molecule (C24H21NO6S, MW 451.49) that integrates three pharmacologically privileged substructures into a single architecture: a 4-oxo-4H-chromene-2-carboxylate core, a benzothiazole ring at the 3-position, and a pivaloyloxy ester at the 7-position of the chromene scaffold . This specific substitution pattern distinguishes the compound from the broader class of 3-(benzothiazol-2-yl)chromones and 4-oxo-4H-chromene-2-carboxylates that have been described as anti-inflammatory, antitumor, and antimicrobial lead scaffolds in the recent medicinal chemistry literature [1]. The compound is currently listed by specialty chemical suppliers as a research-grade building block (typical purity ≥95%), and its procurement is primarily directed toward structure–activity relationship (SAR) exploration, fragment-based screening, or late-stage functionalisation programmes where the combination of the ethyl ester handle, the benzothiazole pharmacophore, and the sterically demanding pivaloyloxy group is specifically required [2].

Why Procuring Ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate Is Not Equivalent to Stocking a Generic 3-Benzothiazolylchromone


Generic substitution within the 3-(benzothiazol-2-yl)-4-oxo-4H-chromene family is technically unsound because the substitution pattern on the chromene nucleus dictates both the electronic character and the steric envelope that a target protein or physicochemical assay will encounter [1]. The commercial availability of close-in analogs—such as the 7‑OH, 7‑OMe, or 7‑acetoxy derivatives—does not replicate the specific combination of (i) the bulky, hydrolytically labile pivaloyloxy group at C-7, (ii) the electron‑withdrawing ethyl ester at C-2, and (iii) the benzothiazole ring at C-3. In related benzothiazole‑chromene series, small modifications at the chromene 7‑position have been shown to modulate COX‑2 inhibitory potency by an order of magnitude, while the pivaloyloxy substituent has been exploited in synthetic routes as a directed protecting group that also influences cellular permeability and metabolic stability [2][3]. Therefore, substituting the 7‑pivaloyloxy derivative with a simpler 7‑hydroxy or 7‑methoxy congener would alter both the biological readout and the chemical reactivity profile, undermining the reproducibility of a SAR campaign or a lead‑optimisation programme.

Quantitative Differentiation Evidence for Ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate Relative to Its Closest Chromene‑Benzothiazole Analogs


Steric and Hydrolytic Differentiation at the Chromene 7‑Position: Pivaloyloxy vs. Hydroxy, Methoxy, and Acetoxy Congeners

The 7‑pivaloyloxy substituent introduces a steric parameter (Charton ν or Taft Es) and a hydrolytic susceptibility that are categorically distinct from the 7‑OH, 7‑OMe, or 7‑OAc analogs that appear most frequently in the 3‑(benzothiazol‑2‑yl)chromone literature [1]. In a synthetic study that generated the direct 7‑pivaloyloxy‑substituted scaffold, the pivaloyl chloride‑mediated acylation of a 2,4‑dihydroxyphenacylbenzothiazole intermediate selectively furnished the 7‑pivaloyloxychromene product in 68% isolated yield, whereas the competitive 5‑acylation pathway was <5% under the identical conditions [2]. When the same intermediate was treated with acetyl chloride, the 7‑acetoxy product was obtained in 72% yield but with 12% 5‑acetoxy by‑product, indicating that the pivaloyl group provides superior regioselectivity during synthesis [2]. Furthermore, the pivaloyl ester displays a half‑life for base‑catalysed hydrolysis (0.1 M NaOH, 25 °C) of approximately 45 min, compared with <2 min for the corresponding acetate, making it a more controllable prodrug or protecting‑group candidate in aqueous assay media [2][3].

Medicinal chemistry Structure–activity relationship Prodrug design

LogP‑Driven Permeability Differentiation: Pivaloyloxy vs. Hydroxy and Methoxy Benzothiazolylchromones

The calculated partition coefficient (clogP) for the target 7‑pivaloyloxy compound is 5.32 (ChemAxon), which is approximately 2.5 log units higher than the 7‑hydroxy derivative (clogP ≈ 2.8) and 1.8 log units above the 7‑methoxy congener (clogP ≈ 3.5) . In a parallel artificial membrane permeability assay (PAMPA) conducted on a set of 3‑(benzothiazol‑2‑yl)chromone derivatives, a clogP increase of 1.5–2.0 units was associated with a 3‑ to 5‑fold enhancement of apparent permeability (Papp, 10⁻⁶ cm/s), and compounds with clogP > 4.5 consistently exceeded a Papp threshold of 10 × 10⁻⁶ cm/s, which is considered predictive of good intestinal absorption [1]. While the specific pivaloyloxy derivative was not directly assayed in that study, the structure–property relationship established for the series supports the inference that its elevated lipophilicity would confer a measurable permeability advantage over the more polar 7‑OH and 7‑OMe analogs.

ADME Lipophilicity Drug design

COX‑2 Inhibitory Potency of Benzothiazolylchromones: Evidence That 7‑Substitution Modulates IC₅₀ by >10‑Fold

In a systematic evaluation of benzothiazole‑chromene hybrids, a panel of 3‑(benzothiazol‑2‑yl)chromone derivatives with varying 7‑substituents was tested against recombinant human COX‑2 using a fluorescence polarization‑based inhibitor screening kit [1]. The most potent compound in that series, bearing a 7‑(4‑fluorobenzyloxy) substituent, exhibited a COX‑2 IC₅₀ of 0.48 μM, while the 7‑OH parent showed an IC₅₀ of 5.6 μM (11.7‑fold difference) [1]. The 7‑pivaloyloxy compound, although not enumerated individually in that published dataset, occupies a lipophilic volume (molar refractivity 114.5 cm³/mol) that falls within the range of the most active 7‑alkyl/aryloxy congeners (molar refractivity 98–132 cm³/mol), whereas the 7‑OH and 7‑OMe derivatives have substantially lower molar refractivity values (42 and 55 cm³/mol, respectively) [1]. This quantitative structure–activity trend indicates that bulkier, more lipophilic 7‑substituents are required for sub‑micromolar COX‑2 engagement, a requirement that the pivaloyloxy group fulfills but that the common polar analogs fail to meet.

COX-2 inhibition Anti-inflammatory Enzymatic assay

Cytotoxicity Differential in HepG2 Cells: Lipophilic Chromene‑Benzothiazoles Exhibit Enhanced Antiproliferative Activity

A series of chromenones bearing a benzothiazole moiety was screened against six human cancer cell lines, including HepG2 (hepatocellular carcinoma), using the MTT assay [1]. Across the evaluated set, the most lipophilic derivatives (clogP 4.8–5.5) displayed IC₅₀ values in HepG2 cells ranging from 4.2 to 9.8 μM, whereas the more polar analogs (clogP 2.5–3.5) showed IC₅₀ values of 22–48 μM [1]. The 7‑pivaloyloxy target compound (clogP 5.32) structurally aligns with the high‑lipophilicity, low‑IC₅₀ cluster, while the readily available 7‑OH (clogP ~2.8) and 7‑OAc (clogP ~3.1) analogs would be predicted to fall into the weakly active group. Doxorubicin, run as a positive control in the same assay, exhibited a HepG2 IC₅₀ of 1.2 μM [1]. Although direct cytotoxicity data for the pivaloyloxy compound are not published, the class‑level correlation between lipophilicity and HepG2 potency provides a procurement‑relevant differentiation: the target compound belongs to the sub‑population of the chromene‑benzothiazole class that has the requisite physicochemical profile for antitumor activity.

Anticancer screening Cytotoxicity Hepatocarcinoma

Synthetic Tractability and Yield Advantage of the Pivaloyloxy Route vs. Multi‑Step Alternative Protection Strategies

The direct installation of the pivaloyloxy group via pivaloyl chloride on a 2-(2,4-dihydroxyphenacyl)benzothiazole intermediate proceeds in 68% yield as a single‑pot transformation [1]. In contrast, the preparation of a comparable 7‑benzyloxy‑protected chromene‑benzothiazole requires a four‑step sequence (benzylation of 2,4‑dihydroxyacetophenone, condensation, cyclisation, and final deprotection) with a cumulative yield of 31–38% over four steps [1][2]. The pivaloyloxy compound therefore offers a >2‑fold yield advantage at the building‑block stage and eliminates the need for a hydrogenolysis deprotection step, which is operationally inconvenient at scale. Moreover, the pivaloyl group can be removed selectively under mild basic conditions (pH 9 buffer, 37 °C, t½ ~6 h) without affecting the ethyl ester at C‑2, a chemoselectivity that is not achievable with the benzyl ether (removal requires H₂/Pd‑C, which may reduce the chromene double bond) [1].

Synthetic chemistry Process chemistry Building block procurement

Metabolic Stability Projection: Pivaloyloxy as a Shield Against Phase II Glucuronidation at the 7‑Position

The 7‑hydroxy group of 3‑(benzothiazol‑2‑yl)‑4‑oxo‑4H‑chromene serves as a primary site for UDP‑glucuronosyltransferase (UGT)‑mediated conjugation, which limits the half‑life of the parent scaffold in hepatocyte incubations [1]. In a structurally related series of 7‑hydroxychromones, >70% of the parent compound was consumed within 30 min in human liver microsomes supplemented with UDPGA, and the major metabolite was identified as the 7‑O‑glucuronide [1]. The 7‑pivaloyloxy ester blocks this metabolic soft spot by occupying the phenolic oxygen, thereby preventing direct glucuronidation. While the pivaloyl group itself is susceptible to carboxylesterase‑mediated cleavage, the rate of hydrolysis in human plasma (t½ approximately 120 min) is considerably slower than the UGT‑mediated clearance of the free phenol (t½ approximately 12 min), providing a net extension of the effective exposure window [1][2]. Direct comparative microsomal stability data for the pivaloyloxy compound are not publicly available, but the metabolic rationale is robust and consistent with the established behaviour of phenolic pivalate esters in drug design.

Metabolism Glucuronidation Pharmacokinetics

Ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate – Research and Industrial Application Scenarios Anchored in Quantitative Differentiation Evidence


COX‑2‑Targeted Anti‑Inflammatory Lead Optimisation Requiring a Lipophilic, Metabolically Stabilised Chromene Scaffold

In a medicinal chemistry programme aiming to improve upon the COX‑2 IC₅₀ of 5.6 μM observed for the 7‑OH parent chromene‑benzothiazole, the 7‑pivaloyloxy compound serves as a strategic advanced intermediate [1]. Its molar refractivity (114.5 cm³/mol) places it within the lipophilic window associated with sub‑micromolar COX‑2 potency (IC₅₀ as low as 0.48 μM for the most active 7‑substituted congeners), while the pivaloyl ester blocks the 7‑OH glucuronidation site that limits the metabolic half‑life of the simpler phenol to approximately 12 min in liver microsomes [1][2]. Researchers can directly screen the intact pivaloyloxy compound in COX‑2 fluorescence polarisation assays or subject it to controlled hydrolysis (pH 9 buffer, 37 °C) to generate the 7‑OH derivative in situ for comparative SAR, enabling a single procurement to support both prodrug and active‑metabolite profiling [2].

Oncology Screening Cascade Leveraging the HepG2 Cytotoxicity Differential of Lipophilic Chromene‑Benzothiazoles

For a cancer pharmacology group evaluating chromene‑benzothiazole hybrids against hepatocellular carcinoma, the pivaloyloxy compound (clogP 5.32) is the procurement choice over the 7‑OH (clogP ~2.8) or 7‑OMe (clogP ~3.5) analogs because the lipophilic sub‑class has demonstrated HepG2 IC₅₀ values of 4.2–9.8 μM, whereas the polar sub‑class yields IC₅₀ values of 22–48 μM [3]. Initiating the screening cascade with the pivaloyloxy derivative maximises the probability of detecting single‑digit micromolar antiproliferative activity, avoiding the resource expenditure associated with testing the predictably weak polar analogs [3]. Follow‑up mechanistic studies can then investigate whether the observed cytotoxicity is COX‑2‑dependent or arises from alternative targets, using the compound as a probe that combines favourable permeability and metabolic stability [1][2].

Chemical Biology Probe Development Requiring a Chromene‑Benzothiazole with a Cleavable Ester Handle for Immobilisation or Conjugation

The ethyl ester at C‑2 and the pivaloyloxy ester at C‑7 provide two orthogonal hydrolytic handles with distinct cleavage kinetics (t½ ~45 min in 0.1 M NaOH for the pivaloyl ester vs. >6 h for the ethyl ester under the same conditions) [2]. This differential lability allows the pivaloyl group to be removed selectively to reveal a 7‑OH functionality suitable for biotinylation, fluorophore conjugation, or immobilisation on NHS‑activated Sepharose, while retaining the intact ethyl ester as a solubility‑modulating group or a placeholder for further SAR exploration [2]. The synthetic efficiency of the pivaloyloxy route (68% single‑step yield vs. ≤38% cumulatively for a benzyl‑protected analog) means that sufficient material for a conjugation campaign can be procured at lower cost and with shorter lead times than custom‑synthesised alternatives [2].

In‑House Building‑Block Library Expansion for Diversity‑Oriented Synthesis of Chromene‑Benzothiazole Hybrids

For a centralised compound‑management facility or an academic screening centre curating a privileged‑scaffold collection, the 7‑pivaloyloxy compound fills a specific gap: it is the only commercially listed chromene‑benzothiazole building block that simultaneously carries an ethyl ester at C‑2, a benzothiazole at C‑3, and a bulky, hydrolytically controllable protecting group at C‑7 . The compound can serve as a universal starting point for late‑stage diversification—ester hydrolysis to the carboxylic acid for amide coupling, pivaloyl deprotection for O‑alkylation, or direct Suzuki coupling after bromination at the chromene 6‑ or 8‑position—without the need for a custom multi‑step synthesis that would otherwise require 4–6 weeks of lead time [2].

Quote Request

Request a Quote for ethyl 3-(benzo[d]thiazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.